molecular formula C8H16N2O B2410337 1,5-Diazecan-2-one CAS No. 2126176-95-0

1,5-Diazecan-2-one

Cat. No.: B2410337
CAS No.: 2126176-95-0
M. Wt: 156.229
InChI Key: ZZICGOVGFZMGGW-UHFFFAOYSA-N
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Description

1,5-Diazecan-2-one is a heterocyclic compound that features a ten-membered ring containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

1,5-Diazecan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards is typically available in Material Safety Data Sheets (MSDS). It includes information on toxicity, environmental impact, handling, and disposal .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazecan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds under controlled conditions. For instance, the reaction of 1,5-diaminopentane with phosgene or its derivatives can yield 1,5-diazacyclodecane-2-one. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of 1,5-diazacyclodecane-2-one often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazecan-2-one is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,5-diazecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICGOVGFZMGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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